molecular formula C23H26N2O5 B2796780 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 618084-78-9

5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2796780
CAS No.: 618084-78-9
M. Wt: 410.47
InChI Key: FAMODBAOOGKSET-UHFFFAOYSA-N
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Description

5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound known for its diverse applications in scientific research. Its complex structure allows it to participate in various chemical reactions, making it a valuable tool in multiple fields.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one involves several steps:

    • Step 1: Formation of the allyloxyphenyl intermediate via nucleophilic substitution.

    • Step 2: Introduction of the dimethylaminoethyl group through reductive amination.

    • Step 3: Formation of the pyrrolone ring via cyclization.

    • Step 4: Addition of the furan-2-carbonyl group through acylation.

  • Industrial Production Methods: On an industrial scale, this compound is synthesized using automated reactors with precise temperature and pressure controls to ensure high yields and purity. Continuous flow methods are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound can undergo oxidation reactions to form various oxygenated derivatives.

    • Reduction: Reduction reactions can modify the furan-2-carbonyl group or the pyrrolone ring.

    • Substitution: The allyloxy and dimethylaminoethyl groups can be targets for substitution reactions.

  • Common Reagents and Conditions:

    • Oxidation: Use of oxidizing agents such as potassium permanganate.

    • Reduction: Use of reducing agents like sodium borohydride.

    • Substitution: Halogenation agents for introducing different substituents.

  • Major Products Formed: Oxidized derivatives, reduced pyrrolone derivatives, and various substituted products based on the initial compound’s structure.

Scientific Research Applications

  • Chemistry: Utilized in organic synthesis to develop new synthetic routes and study reaction mechanisms.

  • Biology: Investigated for its potential interactions with biological molecules, such as enzymes and receptors.

  • Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: Used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: Interacts with specific enzymes and receptors to modulate biological activities.

  • Pathways Involved: Participates in key biochemical pathways, affecting cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

  • 5-(4-hydroxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one: : Shares a similar pyrrolone core but with a hydroxyl group instead of an allyloxy group.

  • 5-(4-(methoxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one: : Contains a methoxy group, offering different electronic properties.

  • Uniqueness: The presence of the allyloxy group in 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one imparts unique reactivity and interaction profiles, distinguishing it from other similar compounds.

  • Properties

    IUPAC Name

    1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H26N2O5/c1-5-14-29-17-9-7-16(8-10-17)20-19(21(26)18-11-6-15(2)30-18)22(27)23(28)25(20)13-12-24(3)4/h5-11,20,27H,1,12-14H2,2-4H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FAMODBAOOGKSET-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OCC=C)CCN(C)C)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H26N2O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    410.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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